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Compound of Interest

Compound Name: Dimethylmalonyl chloride

Cat. No.: B1587366 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Dimethylmalonyl chloride, a reactive diacyl chloride, serves as a valuable five-carbon (C5)

building block in a multitude of organic syntheses. Its bifunctional nature allows for the

construction of diverse molecular architectures, ranging from pharmaceuticals and

agrochemicals to complex heterocyclic systems. This document provides detailed application

notes and experimental protocols for the use of dimethylmalonyl chloride in key synthetic

transformations, including the formation of amides, esters, barbiturates, and its utility in

cycloaddition reactions via ketene intermediates.

Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of dimethylmalonyl chloride is presented in

Table 1.
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Property Value Reference

CAS Number 5659-93-8 [1]

Molecular Formula C₅H₆Cl₂O₂ [1]

Molecular Weight 169.01 g/mol [1]

Boiling Point 156 °C [1]

Density 1.319 g/cm³ [1]

Flash Point 58.5 °C [1]

Safety Precautions: Dimethylmalonyl chloride is a corrosive and moisture-sensitive liquid. It

should be handled in a well-ventilated fume hood using appropriate personal protective

equipment, including gloves and safety goggles. It reacts with water and other protic solvents

to release hydrochloric acid.

Application 1: Synthesis of N,N'-Disubstituted-2,2-
dimethylmalonamides
The reaction of dimethylmalonyl chloride with primary or secondary amines provides a

straightforward route to N,N'-disubstituted-2,2-dimethylmalonamides. These compounds are of

interest in medicinal chemistry and materials science.

General Reaction Scheme
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Amide Synthesis

2 R-NH₂

(or R₂NH)
Base (e.g., Pyridine, Et₃N)
Solvent (e.g., CH₂Cl₂, THF)

Dimethylmalonyl
Chloride

N,N'-Disubstituted-2,2-
dimethylmalonamide

Click to download full resolution via product page

Caption: General workflow for the synthesis of N,N'-disubstituted-2,2-dimethylmalonamides.

Experimental Protocol: Synthesis of N,N'-Dibenzyl-2,2-
dimethylmalonamide (Adapted from general procedures
for acyl chlorides)[1][2][3]
Materials:

Dimethylmalonyl chloride (1.0 eq)

Benzylamine (2.2 eq)

Triethylamine (2.5 eq)

Anhydrous Dichloromethane (DCM)

1 M HCl solution

Saturated NaHCO₃ solution
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Brine

Anhydrous MgSO₄

Procedure:

To a solution of benzylamine (2.2 eq) and triethylamine (2.5 eq) in anhydrous DCM under a

nitrogen atmosphere at 0 °C, add a solution of dimethylmalonyl chloride (1.0 eq) in

anhydrous DCM dropwise over 30 minutes.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃

solution, and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by recrystallization or column chromatography.

Product Yield Melting Point Spectroscopic Data

N,N'-Dibenzyl-2,2-

dimethylmalonamide
High 166-167 °C

¹H NMR (CDCl₃): δ

1.5 (s, 6H), 4.4 (d,

4H), 7.2-7.4 (m, 10H),

~7.8 (br s, 2H,

NH).¹³C NMR (CDCl₃):

δ 24.5, 43.8, 55.0,

127.5, 127.8, 128.7,

137.9, 171.5.

Application 2: Synthesis of 2,2-Dimethylmalonate
Esters
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Esterification of dimethylmalonyl chloride with alcohols in the presence of a base yields the

corresponding 2,2-dimethylmalonate esters, which are versatile intermediates in organic

synthesis.

General Reaction Scheme

Ester Synthesis

2 R-OH
Base (e.g., Pyridine, Et₃N)
Solvent (e.g., CH₂Cl₂, THF)

Dimethylmalonyl
Chloride

Dialkyl 2,2-dimethylmalonate

Click to download full resolution via product page

Caption: General workflow for the synthesis of dialkyl 2,2-dimethylmalonates.

Experimental Protocol: Synthesis of Diethyl 2,2-
Dimethylmalonate (Adapted from general esterification
procedures)[2][4][5][6][7]
Materials:

Dimethylmalonyl chloride (1.0 eq)

Anhydrous Ethanol (2.5 eq)

Anhydrous Pyridine (2.5 eq)
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Anhydrous Diethyl Ether

1 M HCl solution

Saturated NaHCO₃ solution

Brine

Anhydrous Na₂SO₄

Procedure:

To a solution of anhydrous ethanol (2.5 eq) and anhydrous pyridine (2.5 eq) in anhydrous

diethyl ether at 0 °C under a nitrogen atmosphere, add a solution of dimethylmalonyl
chloride (1.0 eq) in anhydrous diethyl ether dropwise.

Stir the mixture at room temperature for 12 hours.

Filter the reaction mixture to remove pyridinium hydrochloride and wash the solid with diethyl

ether.

Wash the combined filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by vacuum distillation.

Product Yield Boiling Point Spectroscopic Data

Diethyl 2,2-

Dimethylmalonate
Good 194-196 °C

¹H NMR (CDCl₃): δ

1.25 (t, 6H), 1.40 (s,

6H), 4.20 (q, 4H).¹³C

NMR (CDCl₃): δ 14.1,

22.5, 50.8, 61.2,

171.8.[2][3][4]
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Application 3: Synthesis of 5,5-Dimethylbarbituric
Acid
Dimethylmalonyl chloride can be used as a precursor for the synthesis of 5,5-

dimethylbarbituric acid, a derivative of the pharmacologically important barbiturate class of

compounds. The synthesis involves a condensation reaction with urea.

General Reaction Scheme

Barbiturate Synthesis

Urea
Base (e.g., NaOEt)
Solvent (e.g., EtOH)

Dimethylmalonyl
Chloride

5,5-Dimethylbarbituric
Acid

Condensation

Click to download full resolution via product page

Caption: Synthetic route to 5,5-dimethylbarbituric acid.

Experimental Protocol: Synthesis of 5,5-
Dimethylbarbituric Acid (Adapted from procedures
using dialkyl malonates)[11][12][13]
Note: This is a generalized procedure as direct synthesis from dimethylmalonyl chloride is

less common than from the corresponding ester. The reaction would likely proceed via in situ

ester formation.
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Materials:

Sodium metal

Absolute Ethanol

Urea

Dimethylmalonyl chloride

Concentrated HCl

Procedure:

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.1 eq) in

absolute ethanol.

To the sodium ethoxide solution, add a solution of urea (1.0 eq) in warm absolute ethanol.

Cool the mixture to 0 °C and add dimethylmalonyl chloride (1.0 eq) dropwise.

Heat the reaction mixture to reflux for 6-8 hours.

Cool the mixture and add water to dissolve the precipitate.

Acidify the solution with concentrated HCl to precipitate the product.

Collect the solid by filtration, wash with cold water, and dry.

Recrystallize from hot water to obtain pure 5,5-dimethylbarbituric acid.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.benchchem.com/product/b1587366?utm_src=pdf-body
https://www.benchchem.com/product/b1587366?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Product Yield Melting Point Spectroscopic Data

5,5-Dimethylbarbituric

Acid
Moderate 277-280 °C[5]

¹H NMR (DMSO-d₆): δ

1.2 (s, 6H), 11.2 (s,

2H).¹³C NMR (DMSO-

d₆): δ 23.5, 52.0,

151.0, 173.5.FTIR

(KBr, cm⁻¹): ~3200,

3100 (N-H), ~1700-

1750 (C=O).[6]

Application 4: Synthesis of Meldrum's Acid Analogs
While the direct synthesis of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) from

dimethylmalonyl chloride is not a standard procedure, the latter can be used to acylate

Meldrum's acid and its derivatives, highlighting its utility in modifying this important synthetic

intermediate. The synthesis of Meldrum's acid itself is typically achieved from malonic acid and

acetone.[2][7][8][9][10]

General Reaction Scheme for Meldrum's Acid Synthesis

Meldrum's Acid Synthesis

Acetone
Acetic Anhydride

H₂SO₄ (cat.)

Malonic Acid

Meldrum's Acid
(2,2-Dimethyl-1,3-dioxane-4,6-dione)

Condensation
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Click to download full resolution via product page

Caption: Standard synthesis of Meldrum's acid.

Experimental Protocol: Acylation of Meldrum's Acid
(Illustrative of Dimethylmalonyl Chloride Reactivity)[19]
Materials:

Meldrum's acid (1.0 eq)

Acyl chloride (e.g., Acetyl chloride, 1.1 eq) - Dimethylmalonyl chloride can be used for di-

acylation under modified conditions.

Pyridine (2.0 eq)

Anhydrous Dichloromethane (DCM)

Procedure:

Dissolve Meldrum's acid (1.0 eq) in anhydrous DCM and cool to 0 °C.

Add pyridine (2.0 eq) followed by the dropwise addition of the acyl chloride (1.1 eq).

Stir the reaction at room temperature for 1-2 hours.

Wash the reaction mixture with 1 M HCl and brine.

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the acylated product.

Application 5: [2+2] Cycloaddition Reactions via
Dimethylketene
Dimethylmalonyl chloride can serve as a precursor to dimethylketene through

dehydrochlorination with a non-nucleophilic base. The in situ generated dimethylketene is a

highly reactive intermediate that readily undergoes [2+2] cycloaddition reactions with alkenes

and other unsaturated compounds to form four-membered rings.
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General Reaction Scheme

[2+2] Cycloaddition

Dimethylmalonyl
Chloride

Dimethylketene
(in situ)

Dehydrochlorination

Cyclobutanone
Derivative

[2+2] Cycloaddition

Base (e.g., Et₃N)
Alkene (e.g., Cyclopentadiene)

Click to download full resolution via product page

Caption: Workflow for [2+2] cycloaddition via in situ generated dimethylketene.

Experimental Protocol: Synthesis of 7,7-
Dimethylbicyclo[3.2.0]hept-2-en-6-one (Adapted from
general ketene cycloaddition procedures)[20][21]
Materials:

Dimethylmalonyl chloride (1.0 eq)

Triethylamine (2.2 eq)
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Cyclopentadiene (freshly cracked, 1.5 eq)

Anhydrous Hexane or Diethyl Ether

Procedure:

To a solution of freshly cracked cyclopentadiene (1.5 eq) in anhydrous hexane at room

temperature, simultaneously add solutions of dimethylmalonyl chloride (1.0 eq) in hexane

and triethylamine (2.2 eq) in hexane from two separate dropping funnels over a period of 1-2

hours with vigorous stirring.

Stir the reaction mixture at room temperature for an additional 12 hours.

Filter the mixture to remove triethylamine hydrochloride and wash the solid with hexane.

Wash the filtrate with water and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by vacuum distillation or column chromatography.

Product Yield Boiling Point Spectroscopic Data

7,7-

Dimethylbicyclo[3.2.0]

hept-2-en-6-one

Variable -

¹H NMR (CDCl₃):

Spectral data for this

and related

compounds can be

found in the literature.

[11] The spectrum

would show

characteristic peaks

for the vinyl, allylic,

bridgehead, and

methyl protons.

Conclusion
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Dimethylmalonyl chloride is a highly versatile and reactive building block in organic

synthesis. Its ability to readily undergo nucleophilic acyl substitution with a wide range of

nucleophiles makes it an excellent starting material for the synthesis of amides and esters.

Furthermore, its use as a precursor for dimethylketene opens up possibilities for the

construction of complex cyclic systems through cycloaddition reactions. The protocols provided

herein, adapted from established synthetic methodologies, offer a foundation for the utilization

of dimethylmalonyl chloride in various research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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